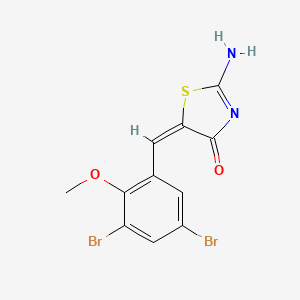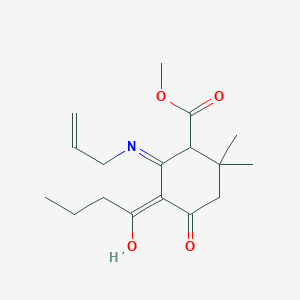![molecular formula C26H31N5O2 B6098053 2-[1-(2,2-diphenylethyl)-3-oxopiperazin-2-yl]-N-(3-imidazol-1-ylpropyl)acetamide](/img/structure/B6098053.png)
2-[1-(2,2-diphenylethyl)-3-oxopiperazin-2-yl]-N-(3-imidazol-1-ylpropyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(2,2-diphenylethyl)-3-oxopiperazin-2-yl]-N-(3-imidazol-1-ylpropyl)acetamide is a complex organic compound that features a piperazine ring substituted with a diphenylethyl group and an imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2,2-diphenylethyl)-3-oxopiperazin-2-yl]-N-(3-imidazol-1-ylpropyl)acetamide typically involves multiple steps. One common approach is to start with the preparation of the piperazine ring, followed by the introduction of the diphenylethyl group. The imidazole ring is then attached through a series of condensation reactions. The final step involves the acylation of the piperazine nitrogen with an appropriate acylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Solvent selection and purification methods are also critical to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
2-[1-(2,2-diphenylethyl)-3-oxopiperazin-2-yl]-N-(3-imidazol-1-ylpropyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring or the piperazine nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated derivatives.
Applications De Recherche Scientifique
2-[1-(2,2-diphenylethyl)-3-oxopiperazin-2-yl]-N-(3-imidazol-1-ylpropyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-[1-(2,2-diphenylethyl)-3-oxopiperazin-2-yl]-N-(3-imidazol-1-ylpropyl)acetamide involves its interaction with specific molecular targets. The imidazole ring can interact with metal ions or enzyme active sites, while the piperazine ring can modulate receptor activity. These interactions can lead to various biological effects, including enzyme inhibition or receptor activation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **2-[1-(2,2-diphenylethyl)-3-oxopiperazin-2-yl]-N-(3-imidazol-1-ylpropyl)acetamide
- **2-[1-(2,2-diphenylethyl)-3-oxopiperazin-2-yl]-N-(3-pyridyl)acetamide
- **2-[1-(2,2-diphenylethyl)-3-oxopiperazin-2-yl]-N-(3-thiazolyl)acetamide
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the imidazole and piperazine rings allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
2-[1-(2,2-diphenylethyl)-3-oxopiperazin-2-yl]-N-(3-imidazol-1-ylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N5O2/c32-25(28-12-7-15-30-16-13-27-20-30)18-24-26(33)29-14-17-31(24)19-23(21-8-3-1-4-9-21)22-10-5-2-6-11-22/h1-6,8-11,13,16,20,23-24H,7,12,14-15,17-19H2,(H,28,32)(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSIUACQWYKMTCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C(=O)N1)CC(=O)NCCCN2C=CN=C2)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-oxo-N-[(2-phenoxy-3-pyridinyl)methyl]-3-pyrrolidinecarboxamide](/img/structure/B6097972.png)
![3-(3,5-dimethoxyphenyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B6097979.png)
![1-[2-(4-morpholinyl)ethyl]-6-oxo-N-[3-(2-pyridinyl)propyl]-3-piperidinecarboxamide](/img/structure/B6097997.png)
![1-[1-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methyl]piperidin-3-yl]-4-(4-methoxyphenyl)piperazine](/img/structure/B6098005.png)


![(3,4-Dimethylpiperazin-1-yl)-[6-(2-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]methanone](/img/structure/B6098018.png)
![3-{[4-(cyclopropylmethyl)-1-piperazinyl]methyl}-1-(2,3-difluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6098031.png)
![6-methyl-2-[(4-methylquinazolin-2-yl)amino]-5-(prop-2-en-1-yl)pyrimidin-4(3H)-one](/img/structure/B6098039.png)
![7-(4-fluorobenzyl)-2-[(5-methyl-3-isoxazolyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6098044.png)

![2-[4-(1-phenyl-4-piperidinyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6098063.png)
![3-(4-chlorophenyl)-7-(2-phenylethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6098076.png)
![2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B6098079.png)
